
(5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) is a complex organometallic compound. It is notable for its applications in catalysis, particularly in cross-coupling reactions, which are pivotal in organic synthesis. The presence of palladium(2+) in the compound is crucial for its catalytic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of palladium(2+) with ligands such as (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium and methyl-(2-phenylphenyl)azanide. Methanesulfonic acid is often used as a counterion to balance the charge of the complex. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the palladium center. The reaction is typically carried out in a solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve scalability. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized, altering its catalytic properties.
Reduction: Reduction reactions can regenerate the active palladium(0) species from palladium(2+).
Substitution: Ligand exchange reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange often involves phosphines or amines under mild conditions.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. In cross-coupling reactions, the products are typically biaryl compounds or other coupled products.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: Investigated for its potential in bioconjugation reactions, where it can link biomolecules.
Medicine: Explored for its role in drug synthesis, particularly in the formation of complex pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials science for creating advanced materials with specific properties.
作用机制
The mechanism of action of this compound involves the coordination of palladium(2+) with the ligands, which facilitates the activation of substrates for catalytic reactions. The palladium center undergoes cycles of oxidation and reduction, enabling it to mediate various chemical transformations. The molecular targets include organic halides and organometallic reagents, which are activated through oxidative addition and reductive elimination pathways.
相似化合物的比较
Similar Compounds
Diethyl malonate: Used in similar catalytic applications but lacks the palladium center.
Protoporphyrin IX: Involved in biological systems but has different coordination chemistry.
Polynitroaromatic compounds: Used in different types of reactions, primarily in explosives and dyes.
Uniqueness
The uniqueness of (5-Diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) lies in its palladium center, which provides exceptional catalytic properties for cross-coupling reactions. This makes it highly valuable in organic synthesis, particularly for forming complex molecules with high precision.
属性
分子式 |
C53H48NO4P2PdS+ |
|---|---|
分子量 |
963.4 g/mol |
IUPAC 名称 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI 键 |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
规范 SMILES |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


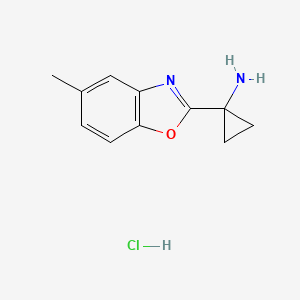
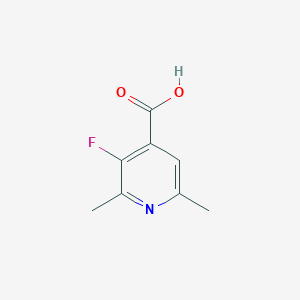
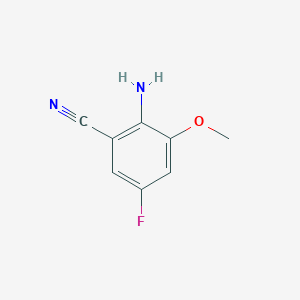
![1'-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13651096.png)
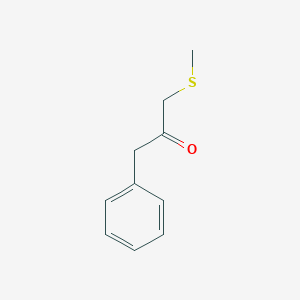
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
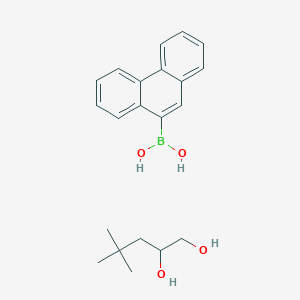
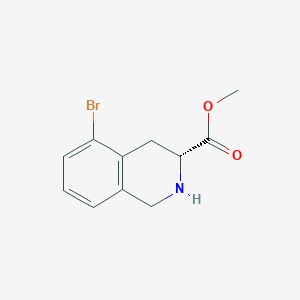
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)


![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)


